molecular formula C19H21FN4O3 B2968992 1-(4-fluorophenyl)-N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]-5-oxopyrrolidine-3-carboxamide CAS No. 1797182-06-9

1-(4-fluorophenyl)-N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]-5-oxopyrrolidine-3-carboxamide

Cat. No.: B2968992
CAS No.: 1797182-06-9
M. Wt: 372.4
InChI Key: AKQNRAATEUAELN-UHFFFAOYSA-N
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Description

1-(4-Fluorophenyl)-N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]-5-oxopyrrolidine-3-carboxamide is a pyrrolidine-3-carboxamide derivative characterized by a 4-fluorophenyl group at the pyrrolidine ring and a pyrazole moiety substituted with an oxan-4-yl (tetrahydropyran) group at the carboxamide position. The compound’s molecular structure combines a polar tetrahydropyran ring, which may enhance solubility and metabolic stability, with a lipophilic 4-fluorophenyl group. Such structural features are common in drug discovery for optimizing pharmacokinetic properties.

Properties

IUPAC Name

1-(4-fluorophenyl)-N-[1-(oxan-4-yl)pyrazol-4-yl]-5-oxopyrrolidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21FN4O3/c20-14-1-3-16(4-2-14)23-11-13(9-18(23)25)19(26)22-15-10-21-24(12-15)17-5-7-27-8-6-17/h1-4,10,12-13,17H,5-9,11H2,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKQNRAATEUAELN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1N2C=C(C=N2)NC(=O)C3CC(=O)N(C3)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21FN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(4-fluorophenyl)-N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]-5-oxopyrrolidine-3-carboxamide involves multiple steps and specific reaction conditions. The synthetic route typically starts with the preparation of the key intermediates, which are then coupled together to form the final compound. Common reagents used in the synthesis include various organic solvents, catalysts, and protective groups to ensure the desired reaction pathways and product purity. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and reaction time, to achieve higher yields and cost-effectiveness.

Chemical Reactions Analysis

1-(4-fluorophenyl)-N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]-5-oxopyrrolidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.

    Hydrolysis: This reaction involves the cleavage of chemical bonds by the addition of water, often catalyzed by acids or bases.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(4-fluorophenyl)-N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]-5-oxopyrrolidine-3-carboxamide has a wide range of scientific research applications, including:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: It may be used in the study of biological processes and as a tool for probing the function of specific proteins or enzymes.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(4-fluorophenyl)-N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]-5-oxopyrrolidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain proteins or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Key structural analogs and their differentiating features are summarized below:

Compound Name Key Substituents Molecular Weight (g/mol) Notable Properties/Activities Reference
Target Compound Oxan-4-yl (tetrahydropyran) on pyrazole; 4-fluorophenyl on pyrrolidine ~363.35* Hypothesized improved solubility due to oxan-4-yl; no direct activity data reported -
1-(4-Fluorophenyl)-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-5-oxopyrrolidine-3-carboxamide Isopropyl-thiadiazole on pyrazole 352.33 Higher lipophilicity (thiadiazole); cytotoxicity not reported
N-(2-((3,4-Dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-5-oxo-1-(p-tolyl)pyrrolidine-3-carboxamide Sulfonyl-dihydroisoquinoline substituent; p-tolyl on pyrrolidine ~485.52 MERS-CoV inhibition (cell viability ~0.604%); moderate cytotoxicity
1-(4-fluorophenyl)-N-(4-methyl-2-pyridinyl)-5-oxo-3-pyrrolidinecarboxamide 4-methylpyridinyl on carboxamide ~343.35 Pyridine’s basicity may influence bioavailability; no activity data
5-(4-Fluorophenyl)-N-{1-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazol-4-yl}-1,2-oxazole-3-carboxamide Trifluoroethoxymethyl on pyrazole; oxazole core ~413.31 Increased lipophilicity (CF₃ group); potential for enhanced membrane permeability

*Calculated based on molecular formula.

Key Structural and Pharmacokinetic Insights

Substituent Effects on Solubility: The oxan-4-yl group in the target compound introduces a cyclic ether, likely improving aqueous solubility compared to lipophilic groups like isopropyl-thiadiazole () or trifluoroethoxymethyl (). This aligns with the use of tetrahydropyran in medicinal chemistry to balance lipophilicity and solubility .

Cytotoxicity and Antiviral Activity: Analogs with sulfonyl-dihydroisoquinoline substituents () showed cytotoxicity in the range of 0.568–0.604% in HEK cells, suggesting a tolerable safety profile for the structural class. The target compound’s oxan-4-yl group may further reduce cytotoxicity by minimizing reactive intermediates.

Biological Activity

1-(4-fluorophenyl)-N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]-5-oxopyrrolidine-3-carboxamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the synthesis, biological activity, and mechanisms of action of this compound based on diverse scientific literature.

Chemical Structure and Synthesis

The compound's structure features several functional groups, including a fluorophenyl group, an oxan-4-yl moiety, a pyrazol-4-yl unit, and a pyrrolidine-3-carboxamide segment. The synthesis typically involves multiple steps that include the preparation of key intermediates and their coupling to form the final product. Common reagents include various organic solvents and catalysts to optimize reaction conditions for higher yields.

Anticancer Properties

Research indicates that derivatives of 5-oxopyrrolidine, including the compound , exhibit significant anticancer activity. In vitro studies using A549 human lung adenocarcinoma cells demonstrated structure-dependent cytotoxicity. For instance, modifications to the compound's structure significantly influenced its efficacy against cancer cells:

  • Compound Variants: Certain substitutions, such as 4-chlorophenyl or 4-bromophenyl groups, enhanced anticancer activity by reducing cell viability to approximately 61% and 64%, respectively.
  • Cytotoxicity: Compounds with a dimethylamino phenyl substitution exhibited the most potent anticancer activity compared to others tested .

Antimicrobial Activity

The antimicrobial potential of this compound has also been explored against multidrug-resistant pathogens. In studies, various derivatives were tested against clinically significant strains such as methicillin-resistant Staphylococcus aureus (MRSA) and carbapenem-resistant Klebsiella pneumoniae. Notably:

  • Selectivity: Certain derivatives demonstrated selective activity against resistant strains while maintaining lower cytotoxicity towards non-cancerous cells.
  • Mechanism of Action: The exact molecular targets remain to be fully elucidated; however, binding interactions with specific proteins or enzymes are suggested as a mechanism through which these compounds exert their biological effects .

The mechanism by which this compound exerts its biological effects likely involves modulation of specific molecular targets. This may include:

  • Protein Binding: Interaction with proteins involved in cellular signaling pathways.
  • Enzyme Inhibition: Potential inhibition of enzymes critical for cancer cell proliferation or pathogen survival.

Case Studies

Several studies have highlighted the biological activity of related compounds:

  • Anticancer Activity Study:
    • Researchers evaluated various 5-oxopyrrolidine derivatives, identifying those with promising anticancer properties against A549 cells.
    • The study emphasized structure-dependent activity and the importance of specific substitutions in enhancing efficacy .
  • Antimicrobial Activity Study:
    • Another investigation focused on the antimicrobial properties of these derivatives against resistant bacterial strains.
    • Results indicated that certain compounds displayed significant activity against MRSA and other resistant pathogens while being less toxic to normal cells .

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